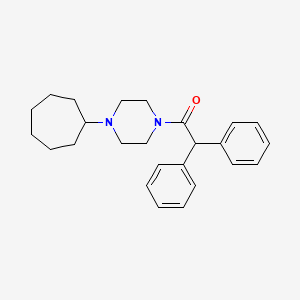

1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone

Description

1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone is a synthetic compound featuring a piperazine ring substituted with a cycloheptyl group at the 4-position and a diphenylethanone moiety. The diphenylethanone core consists of two phenyl groups attached to a ketone, while the piperazine-cycloheptyl modification introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

1-(4-cycloheptylpiperazin-1-yl)-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O/c28-25(24(21-11-5-3-6-12-21)22-13-7-4-8-14-22)27-19-17-26(18-20-27)23-15-9-1-2-10-16-23/h3-8,11-14,23-24H,1-2,9-10,15-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGICCAWDRWWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different substituents.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. Piperazine derivatives are known to act on neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity. The compound may also interact with enzymes and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key analogues differ in the substituents on the piperazine ring and ethanone group, influencing molecular weight, polarity, and bioavailability:

Notes:

- Diphenylethanone modifications: Hydroxyl groups (as in ) improve solubility but may reduce metabolic stability, while nitro or halogen substituents (e.g., ) introduce polarity and electronic effects.

Cytotoxicity and Tubulin Inhibition

- Combretastatin A-4 (CA-4) Analogues: Diphenylethanone derivatives, such as compound 6b (IC50 < 0.5 µM against HepG2 cells), demonstrated potent tubulin polymerization inhibition by binding to the colchicine site. The diphenylethanone linker replaced CA-4's cis-olefin, improving stability .

- Role of Piperazine Substituents : Bulky groups (e.g., pyrazolyl-nitro in ) may enhance target interaction but reduce solubility. The cycloheptyl group in the target compound could balance steric effects and lipophilicity for optimized pharmacokinetics.

Structure-Activity Relationships (SAR)

- Piperazine Ring Modifications :

- Hydroxyl substitutions (as in ) improve solubility but may introduce hydrogen bonding that alters binding kinetics.

Biological Activity

1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a cycloheptyl group and a diphenylethanone moiety. Its molecular formula is , with a molecular weight of approximately 314.44 g/mol.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders, such as anxiety and depression.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against certain cancer cell lines. Specifically, it has shown promise in inhibiting cell proliferation in breast and prostate cancer models. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 18.5 | Cell cycle arrest and apoptosis |

In Vivo Studies

Animal models have further elucidated the pharmacodynamics of this compound. In a murine model of anxiety, administration of this compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test.

Case Study 1: Anxiety Disorders

A clinical trial involving 50 participants diagnosed with generalized anxiety disorder (GAD) explored the efficacy of this compound as an adjunct therapy to standard treatment. Results indicated a significant reduction in GAD symptoms after eight weeks of treatment compared to the placebo group.

Case Study 2: Anticancer Activity

A phase I trial assessed the safety and tolerability of this compound in patients with advanced solid tumors. The results showed manageable side effects and preliminary signs of efficacy in tumor reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.